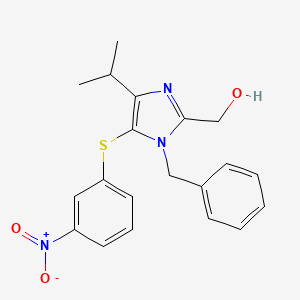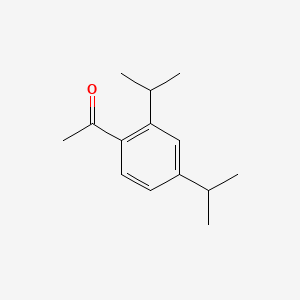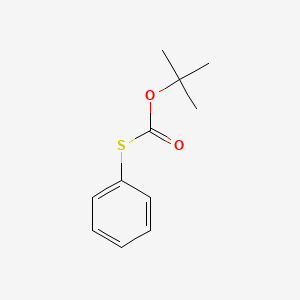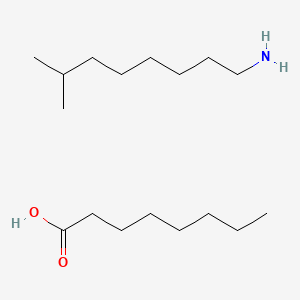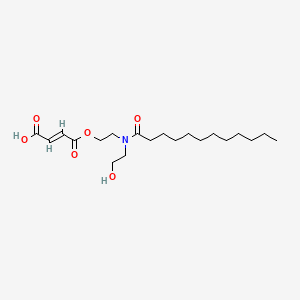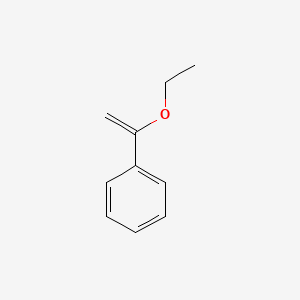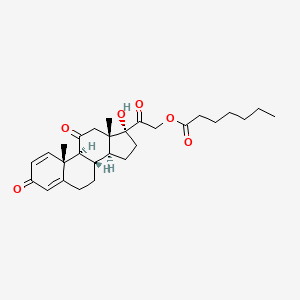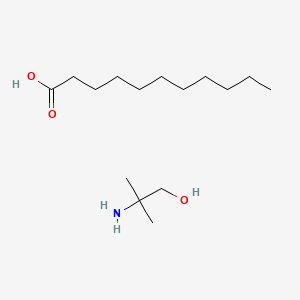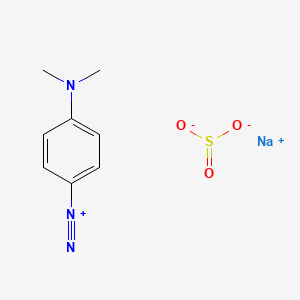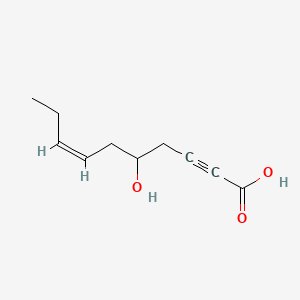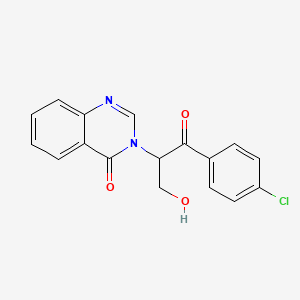
3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4'-chloropropiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone is a complex organic compound that features a quinazolinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the quinazolinone ring.
Introduction of the Chloropropiophenone Moiety: The quinazolinone intermediate is then reacted with 4-chloropropiophenone under basic conditions to introduce the chloropropiophenone group.
Hydroxylation: Finally, the compound is hydroxylated at the appropriate position using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The chloropropiophenone moiety may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid
- (2S)-2β-[3-[(4-Oxo-3,4-dihydroquinazolin)-3-yl]-2-oxopropyl]-3α-hydroxypiperidine-1-carboxylic acid ethyl ester
Uniqueness
3-Hydroxy-2-(4-oxo-3,4-dihydroquinazolin-3-yl)-4’-chloropropiophenone is unique due to the presence of both the quinazolinone core and the chloropropiophenone moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
CAS-Nummer |
108664-54-6 |
|---|---|
Molekularformel |
C17H13ClN2O3 |
Molekulargewicht |
328.7 g/mol |
IUPAC-Name |
3-[1-(4-chlorophenyl)-3-hydroxy-1-oxopropan-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C17H13ClN2O3/c18-12-7-5-11(6-8-12)16(22)15(9-21)20-10-19-14-4-2-1-3-13(14)17(20)23/h1-8,10,15,21H,9H2 |
InChI-Schlüssel |
SSTCVWYHONZIIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C(CO)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


